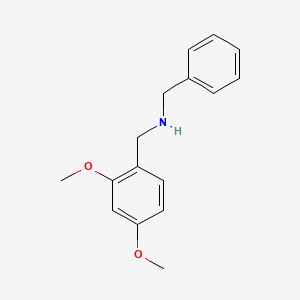

Benzyl-(2,4-dimethoxy-benzyl)-amine

Übersicht

Beschreibung

Benzyl-(2,4-dimethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to a 2,4-dimethoxybenzylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,4-dimethoxy-benzyl)-amine typically involves the reaction of benzylamine with 2,4-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2NH2+ClCH2C6H3(OCH3)2→C6H5CH2NHCH2C6H3(OCH3)2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-(2,4-dimethoxy-benzyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzyl ketone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Organic Chemistry

Benzyl-(2,4-dimethoxy-benzyl)-amine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified to yield complex molecules.

Pharmaceutical Applications

The compound is noted for its potential applications in pharmaceuticals, particularly as a precursor for drug development.

Medicinal Chemistry

- Antimycobacterial Agents : Research has indicated that derivatives of this compound can exhibit antimycobacterial properties. For instance, studies have explored the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from similar structures, demonstrating their potential efficacy against Mycobacterium tuberculosis .

- N-acetylcarbamate Derivatives : The compound has been utilized to create stable reagents like 2,4-DM-BENAC-K, which serve as equivalents for nitrogen nucleophiles in synthetic studies aimed at developing new pharmaceutical compounds .

Cosmetic Formulations

This compound also finds application in the cosmetic industry. Its properties make it suitable for various formulations:

Formulation Characteristics

- Stability and Safety : The compound's stability under different conditions allows it to be incorporated into cosmetic products without compromising safety or efficacy .

- Functional Roles : It can act as a film former or rheology modifier in formulations, enhancing texture and sensory attributes of cosmetic products.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Wirkmechanismus

The mechanism of action of Benzyl-(2,4-dimethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylamine: A simpler analogue without the 2,4-dimethoxy substitution.

2,4-Dimethoxybenzylamine: Lacks the benzyl group.

Benzyl-(3,4-dimethoxy-benzyl)-amine: Similar structure but with different substitution pattern on the benzyl group.

Uniqueness

Benzyl-(2,4-dimethoxy-benzyl)-amine is unique due to the presence of both benzyl and 2,4-dimethoxybenzyl groups, which can impart distinct chemical and biological properties

Biologische Aktivität

Benzyl-(2,4-dimethoxy-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features two methoxy groups on the benzyl ring. The presence of these methoxy groups is believed to enhance its interaction with biological targets due to increased hydrophobicity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study highlighted that substituted aryl benzylamines were designed as selective inhibitors for prostate cancer therapy, suggesting that structural modifications can lead to enhanced potency against cancer cells . The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| BZ-1 | NIH3T3 | 15 | ROS modulation |

| BZ-2 | H-Ras mutant | 10 | DNA damage |

| BZ-3 | Hepatocarcinoma | 5 | Apoptosis induction |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that various benzylamine derivatives exhibit significant antibacterial activity against a range of pathogens. The interaction with bacterial cell membranes and inhibition of essential enzymatic pathways are thought to be key mechanisms .

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxy groups enhance binding affinity to hydrophobic pockets in proteins, which can modulate various signaling pathways involved in cell growth and apoptosis .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through increased reactive oxygen species (ROS) levels has been observed, resulting in programmed cell death .

- Inhibition of Kinases : Certain analogues have demonstrated inhibitory effects on receptor tyrosine kinases, which are critical for tumor growth and metastasis .

Study on Prostate Cancer

In a notable study, benzylamine derivatives were synthesized and tested against prostate cancer cell lines. The results indicated that specific structural modifications led to improved inhibitory effects on cancer cell viability compared to standard treatments. This highlights the potential for developing targeted therapies based on the benzylamine scaffold .

Investigation into Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of various substituted benzylamines. The findings revealed that compounds with specific substitutions exhibited potent antibacterial activity against resistant strains of bacteria, indicating their potential as therapeutic agents in treating infections .

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNNRGRUURRZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354849 | |

| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-60-3 | |

| Record name | Benzyl-(2,4-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.